N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core. This scaffold is substituted with an ethyl group at position 3, a phenyl group at position 6, and a sulfanyl-linked acetamide moiety bearing a 2-ethoxyphenyl substituent. The thieno-pyrimidinone system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-18(14-20(32-22)16-10-6-5-7-11-16)26-24(27)31-15-21(28)25-17-12-8-9-13-19(17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVMDLVVPGAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the thienopyrimidine class, which is known for diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 465.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core that integrates sulfur and nitrogen atoms within a fused heterocyclic framework.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₃N₃O₃S₂ |
| Molecular Weight | 465.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiviral Activity
Recent studies have highlighted the antiviral properties of thienopyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various viruses. A review indicated that certain derivatives could inhibit the replication of herpes simplex virus (HSV) with IC50 values in the low micromolar range . The mechanism of action often involves interference with viral replication pathways.
Anticancer Activity
Thienopyrimidine derivatives have also been investigated for their anticancer properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents. The biological activity was evaluated using MTT assays to determine cell viability after treatment with varying concentrations of the compounds .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound could bind effectively to viral proteins or enzymes involved in cellular signaling pathways, thereby disrupting normal cellular functions necessary for viral propagation or tumor growth .
Case Studies
-
Case Study on Antiviral Efficacy :
- A recent investigation focused on a series of thienopyrimidine derivatives, including N-(2-ethoxyphenyl)-2-{...}, which were tested against HSV in vitro. The results indicated that at a concentration of 50 µM, the compound prevented HSV infection by up to 91% with minimal cytotoxicity (CC50 = 600 µM) .
- Case Study on Cytotoxicity :
Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine derivatives have been studied for their antimicrobial properties. N-(2-ethoxyphenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin)} compounds exhibit significant antibacterial activity against various pathogens. For instance, related compounds have shown effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli.
Anticancer Potential
Research indicates that compounds in this class may inhibit specific enzymes involved in cancer cell proliferation. The ability to interact with molecular targets such as kinases and proteases positions N-(2-ethoxyphenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin)} as a potential candidate for anticancer drug development.
Enzyme Inhibition
The compound's mechanism of action often involves enzyme inhibition by binding to active sites, thereby blocking substrate access. This interaction can prevent catalysis in critical metabolic pathways, offering therapeutic avenues for diseases linked to dysregulated enzyme activity.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thienopyrimidine derivatives exhibit potent antimicrobial properties. The study highlighted the structure–activity relationship (SAR) that informs the design of more effective derivatives.
- Cancer Cell Line Studies : In vitro studies reported in Cancer Research indicated that thienopyrimidine compounds could significantly reduce the viability of various cancer cell lines by inducing apoptosis through caspase activation.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The thieno-pyrimidinone core in the target compound is distinct from the dihydropyrimidinone in and the tetrahydrofuran-sulfamoyl system in .
- Substituent Effects : The dichlorophenyl group in likely increases melting point (230°C vs. 174–176°C in ) due to stronger halogen-mediated intermolecular forces. The ethoxyphenyl group in the target compound may enhance solubility in lipid-rich environments compared to sulfamoyl or dichlorophenyl analogs.
- Synthetic Routes: The target compound’s synthesis likely involves thieno-pyrimidinone ring formation followed by sulfanyl acetamide coupling, whereas employs sulfamoylation of a tetrahydrofuran intermediate, and uses dihydropyrimidinone-thioether formation .
Functional Group Impact on Bioactivity (Inferred)
While biological data for the target compound are unavailable, structural analogs provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
